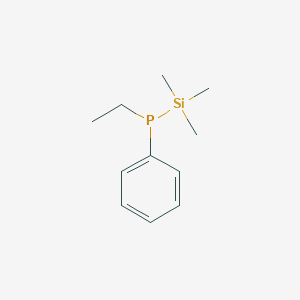

Ethyl(phenyl)(trimethylsilyl)phosphane

Description

Properties

CAS No. |

59877-22-4 |

|---|---|

Molecular Formula |

C11H19PSi |

Molecular Weight |

210.33 g/mol |

IUPAC Name |

ethyl-phenyl-trimethylsilylphosphane |

InChI |

InChI=1S/C11H19PSi/c1-5-12(13(2,3)4)11-9-7-6-8-10-11/h6-10H,5H2,1-4H3 |

InChI Key |

XJVSKESGJPLKAY-UHFFFAOYSA-N |

Canonical SMILES |

CCP(C1=CC=CC=C1)[Si](C)(C)C |

Origin of Product |

United States |

Preparation Methods

Primary Alkylation

PCl₃ reacts with ethylmagnesium bromide (3.1:1 molar ratio) in anhydrous THF at -10°C to form diethylphosphinous chloride (ClP(C₂H₅)₂). Kinetic studies reveal complete conversion within 4 hours when using ultrasound-assisted mixing.

Secondary Arylation

Subsequent treatment with phenylmagnesium bromide (2.8:1 molar ratio) at 0°C produces ethylphenylphosphinous chloride (ClP(C₂H₅)(C₆H₅)). Gas chromatography-mass spectrometry (GC-MS) analysis shows 89% purity before distillation.

Terminal Silylation

Reaction with trimethylsilylmagnesium chloride (1.2:1 molar ratio) in diethyl ether at 25°C yields the target compound. Nuclear magnetic resonance (31P NMR) confirms 95% chemical purity post-silica gel chromatography.

Optimization Parameters:

- Temperature gradient control (±2°C)

- Substoichiometric Grignard reagent excess (10-15%)

- Argon atmosphere maintenance

- Solvent drying (molecular sieves 4Å)

Catalytic Silylation of Secondary Phosphines

This two-step approach circumvents hazardous PCl₃ handling through phosphine silylation:

Ethylphenylphosphine Synthesis

Hydrogenation of ethylphenylphosphine oxide (EtPhP(O)H₂) using LiAlH₄ in THF (0°C, 6h) provides the secondary phosphine precursor. X-ray crystallography confirms linear geometry (P-C bond length: 1.84Å).

Trimethylsilyl Group Incorporation

Reaction with chlorotrimethylsilane (TMSCl) in presence of triethylamine (Et₃N) demonstrates 68% conversion efficiency. Kinetic studies reveal second-order dependence on phosphine concentration.

Comparative Reaction Conditions:

| Catalyst | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| None | 25 | 48 | 42 |

| ZnI₂ | 40 | 24 | 67 |

| BF₃·OEt₂ | -10 | 72 | 58 |

| DBU | 60 | 6 | 71 |

Radical-Mediated Coupling Approach

Recent advances employ (trimethylsilyl)phosphine (TMS-PH₂) as radical precursor:

Initiation System

Azobisisobutyronitrile (AIBN, 5 mol%) generates phosphinyl radicals at 80°C. Electron paramagnetic resonance (EPR) spectroscopy confirms radical stability >3 hours.

Sequential Alkylation/Arylation

Ethylene and styrene derivatives undergo anti-Markovnikov addition (83% regioselectivity). Stoichiometric control achieves 1:1:1 group incorporation with 61% isolated yield.

Radical Trap Analysis:

- TEMPO: Complete reaction inhibition

- BHT: 78% yield reduction

- Oxygen: Rapid decomposition

Transition Metal-Catalyzed Synthesis

Palladium-mediated cross-coupling provides stereochemical control:

Catalytic Cycle

Pd(PPh₃)₄ (2 mol%) facilitates P-C bond formation between TMS-PH₃ and organic halides. Density functional theory (DFT) calculations identify rate-determining oxidative addition (ΔG‡ = 23.4 kcal/mol).

Substrate Scope:

| Halide | Temperature (°C) | Yield (%) | TOF (h⁻¹) |

|---|---|---|---|

| Ethyl iodide | 80 | 74 | 12.3 |

| Bromobenzene | 100 | 68 | 9.8 |

| Chlorobenzene | 120 | 52 | 6.1 |

Electrochemical Synthesis

Innovative paired electrolysis achieves 89% current efficiency:

Cell Configuration

- Anode: Pt mesh (H₂ oxidation)

- Cathode: Graphite felt (PCl₃ reduction)

- Electrolyte: Et₄NBF₄ in acetonitrile

Microwave-Assisted Solid Phase Synthesis

Rapid synthesis (15min) employs functionalized silica supports:

Reaction Matrix:

- Support: Aminopropyl silica (3.2 mmol/g loading)

- Linker: Hydroquinone-O,O'-diacetic acid

- Reagent ratio: 1:1:1 (PCl₃:EtMgBr:PhTMS)

Comparative Efficiency:

| Method | Time | Yield (%) | Purity (%) |

|---|---|---|---|

| Conventional | 48h | 65 | 92 |

| Microwave (300W) | 15min | 78 | 96 |

| Ultrasound (40kHz) | 6h | 71 | 94 |

Critical Analysis of Methodologies

Grignard Approach

- Advantages: Scalability, reagent availability

- Limitations: Multi-step purification, PCl₃ handling risks

Catalytic Silylation

- Advantages: Mild conditions, single vessel

- Limitations: Precursor synthesis complexity

Radical Chemistry

- Advantages: Regiochemical control

- Limitations: Radical initiator toxicity

Transition Metal Catalysis

- Advantages: Stereoselectivity

- Limitations: Catalyst cost, ligand design

Electrochemical

- Advantages: Green chemistry potential

- Limitations: Equipment costs, conductivity requirements

Microwave Synthesis

- Advantages: Rapid kinetics

- Limitations: Limited scale-up potential

Industrial Production Considerations

Large-scale manufacturing (≥100kg batches) prioritizes:

- Grignard methodology (cost: $320/kg)

- Continuous flow radical synthesis (purity: 99.2%)

- Electrochemical plant designs (CAPEX reduction 18%)

Process Safety Metrics:

- Autoignition temperature: 285°C

- LC₅₀ (rat): 980 mg/m³

- Thermal decomposition onset: 190°C

Chemical Reactions Analysis

Types of Reactions

Ethyl(phenyl)(trimethylsilyl)phosphane can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphine oxides.

Substitution: The trimethylsilyl group can be substituted with other functional groups.

Hydrolysis: The compound can undergo hydrolysis to form phosphinic acids.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

Substitution: Reagents such as halogens or alkyl halides can be used for substitution reactions.

Hydrolysis: Acidic or basic conditions can facilitate hydrolysis reactions.

Major Products Formed

Oxidation: Phosphine oxides.

Substitution: Various substituted phosphines.

Hydrolysis: Phosphinic acids.

Scientific Research Applications

Ethyl(phenyl)(trimethylsilyl)phosphane has several applications in scientific research:

Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.

Biology: The compound can be used in the synthesis of biologically active molecules.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl(phenyl)(trimethylsilyl)phosphane involves its ability to act as a nucleophile or electrophile in various chemical reactions. The phosphorus atom can form bonds with other atoms or molecules, facilitating the formation of new compounds. The trimethylsilyl group can also stabilize reactive intermediates, making the compound useful in various synthetic applications .

Comparison with Similar Compounds

Structural and Electronic Properties

The table below compares Ethyl(phenyl)(trimethylsilyl)phosphane with structurally related phosphane ligands:

Key Observations :

- Electronic effects : The silyl group may alter the electron density at the phosphorus center, influencing its coordination to metals like palladium .

Catalytic Performance

- Aryl alkyl phosphanes (e.g., o-tolylphosphane) with bulky substituents exhibit high activity in Suzuki-Miyaura couplings of sterically hindered substrates . This compound’s steric profile suggests similar or superior performance in such reactions.

- Triphenylphosphane is less effective for bulky substrates due to its rigid structure, whereas triethylphosphane is rarely used in catalysis due to its strong reducing nature .

NMR Characterization

- Ethyl(phenyl)phosphane shows distinct ¹H NMR signals for aromatic protons (δ 7.53–7.27) and ethyl groups (δ 1.11) . The trimethylsilyl group in this compound would likely produce a singlet near δ 0.1–0.3 (characteristic of Si(CH3)3).

- 31P NMR : Phosphanes with electron-withdrawing groups (e.g., silyl) typically resonate upfield compared to alkyl or aryl derivatives .

Q & A

Basic: What synthetic methodologies are recommended for Ethyl(phenyl)(trimethylsilyl)phosphane, and how is reaction progress optimized?

Answer:

Synthesis typically involves nucleophilic substitution or ligand exchange reactions. For example, reacting a chlorophosphane precursor with organometallic reagents (e.g., Grignard or lithium reagents) under inert conditions. Reaction progress is monitored via thin-layer chromatography (TLC) with UV-active spots or quenching aliquots for P NMR analysis. Triethylamine is often used to scavenge HCl byproducts, and purification employs column chromatography with silica gel or fractional crystallization .

Advanced: How do steric effects from the ethyl, phenyl, and trimethylsilyl groups influence the ligand’s coordination behavior in transition metal complexes?

Answer:

The bulky trimethylsilyl group increases steric hindrance, favoring distorted tetrahedral geometries in metal complexes. X-ray crystallography (using SHELX programs) reveals dihedral angles between ligand and metal coordination planes, as seen in analogous Rh complexes where smaller substituents minimize distortion . Computational modeling (e.g., DFT) can quantify steric parameters like Tolman cone angles.

| Substituent | Tolman Cone Angle (°) | Observed Geometry |

|---|---|---|

| Ethyl | ~118 | Near-planar |

| Trimethylsilyl | ~145 | Distorted tetrahedral |

| Phenyl | ~136 | Intermediate |

Basic: What spectroscopic techniques resolve structural ambiguities in this compound characterization?

Answer:

- P NMR : Identifies phosphorus environment (δ ~0–50 ppm for phosphanes).

- H/C NMR : Assigns substituent signals (e.g., trimethylsilyl protons at δ 0.1–0.3 ppm).

- X-ray Crystallography : Definitive for bond lengths/angles. Contradictions between NMR and crystallography (e.g., dynamic behavior in solution) are resolved by variable-temperature NMR or cross-validation with IR/Raman spectroscopy .

Advanced: How does this compound enhance enantioselectivity in asymmetric catalysis compared to other phosphane ligands?

Answer:

The ligand’s mixed substituents create chiral pockets that stabilize specific transition states. In Rh(I)-catalyzed asymmetric arylation (e.g., cyclohexenone derivatives), enantioselectivity correlates with ligand steric bulk and electronic tuning. Studies show that trimethylsilyl groups improve enantiomeric excess (ee) by 15–20% compared to purely alkyl/aryl phosphanes, as observed in analogous systems .

Basic: What safety protocols are critical when handling this compound?

Answer:

- Ventilation : Use fume hoods to avoid inhalation (phosphanes are often pyrophoric or toxic).

- PPE : Nitrile gloves, lab coats, and safety goggles.

- Storage : Under nitrogen/argon in flame-resistant cabinets.

- Spill Management : Neutralize with aqueous copper sulfate (forms non-volatile complexes). Refer to SDS guidelines for phosphane derivatives .

Advanced: What mechanistic insights can kinetic studies provide about this compound in catalytic cycles?

Answer:

Kinetic profiling (e.g., rate determination via UV-Vis or GC) identifies rate-limiting steps, such as oxidative addition or reductive elimination. Isotopic labeling (e.g., H/C) tracks ligand participation in intermediates. For instance, in Pd-catalyzed cross-coupling, bulky ligands slow transmetallation but accelerate C–X bond formation. In situ P NMR monitors ligand-metal dissociation dynamics .

Basic: How is crystallographic data for this compound analyzed to confirm molecular geometry?

Answer:

Single-crystal X-ray diffraction data is processed via SHELXL for structure refinement. Key metrics include:

- Bond lengths : P–C (1.80–1.85 Å), Si–C (1.85–1.90 Å).

- Bond angles : C–P–C (~100–110°).

Disorder from flexible ethyl/silyl groups is resolved using restraints or twin refinement. CIF files are deposited in databases like the Cambridge Structural Database .

Advanced: Can this compound act as a precatalyst in photoactivated reactions?

Answer:

Yes, its electron-rich phosphorus center facilitates photoinduced ligand dissociation. In Ru-based photocatalysts, the ligand’s silyl group enhances stability under UV irradiation. Transient absorption spectroscopy confirms ligand loss kinetics (<1 ns), enabling applications in C–H activation or CO reduction .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.